Enantiomer-Specific Antibacterial Synergy: D-Norvaline vs. L-Norvaline and DL-Norvaline with Oxacillin
In a study evaluating combinatorial antibacterial therapy against Methicillin-resistant Staphylococcus aureus (MRSA) LAC strain, D-norvaline exhibited strong synergistic inhibition of cell growth when combined with a sub-inhibitory concentration (12.5 µg/mL) of oxacillin. Under identical conditions, L-norvaline failed to inhibit growth at concentrations up to 2048 µg/mL, while the racemic DL-norvaline showed intermediate, but significantly reduced, potency [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) for MRSA LAC cell growth in the presence of 12.5 µg/mL oxacillin |
|---|---|
| Target Compound Data | D-norvaline: Cell growth sharply decreased at 995.8 µg/mL. |
| Comparator Or Baseline | L-norvaline: No inhibition at up to 2048 µg/mL. DL-norvaline: Cell growth decreased at 2048 µg/mL. |
| Quantified Difference | D-norvaline is >2-fold more potent than DL-norvaline, while L-norvaline is completely inactive at the highest tested concentration. |
| Conditions | MRSA USA300 (LAC) strain; combined with 12.5 µg/mL oxacillin; broth microdilution assay. |
Why This Matters
This stark enantiomer-specific activity demonstrates that selecting the correct stereoisomer is paramount for research targeting MRSA, as the racemic DL-form is significantly less effective than the pure D-enantiomer.
- [1] Lee H, Kim B, Kim S, et al. Leucyl-tRNA Synthetase Inhibitor, D-Norvaline, in Combination with Oxacillin, Is Effective against Methicillin-Resistant Staphylococcus aureus. Antibiotics. 2022; 11(5):683. View Source
